N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)morpholine-4-carboxamide
Description
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a morpholine ring attached to a tetrahydroindazole core, which is further substituted with a carboxamide group.
Properties
IUPAC Name |
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11(2)19-10-12-4-3-5-13(14(12)17-19)16-15(20)18-6-8-21-9-7-18/h10-11,13H,3-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFLAKINXPRBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2CCCC(C2=N1)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Tetrahydroindazole Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroindazole ring. This can be achieved through a condensation reaction between a hydrazine derivative and a ketone or aldehyde under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles can replace the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)acetamide
- N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)piperidine-4-carboxamide
- N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)thiomorpholine-4-carboxamide
Uniqueness
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)morpholine-4-carboxamide is unique due to the presence of both the morpholine ring and the tetrahydroindazole core, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
